1,1,3,3-Tétraphényl-1,3-divinyl-disiloxane

Vue d'ensemble

Description

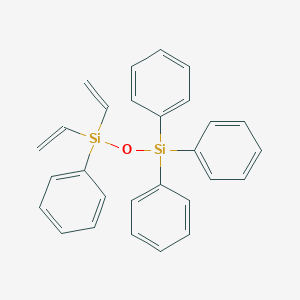

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C28H26OSi2. It is characterized by the presence of two vinyl groups and four phenyl groups attached to a disiloxane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mécanisme D'action

Target of Action

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound . It is primarily used as a ligand in organometallic chemistry and as a homogeneous catalyst . The primary targets of this compound are therefore the metal ions in organometallic complexes .

Mode of Action

The compound interacts with its targets by forming a complex with the metal ions . This interaction results in changes to the electronic structure of the metal ions, which can influence their reactivity .

Biochemical Pathways

As a ligand and catalyst, it likely plays a role in facilitating various chemical reactions, including those involving organometallic complexes .

Result of Action

The molecular and cellular effects of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it can speed up chemical reactions without being consumed, leading to increased reaction rates and efficiencies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane can be synthesized through the hydrosilylation reaction of tetraphenyldisiloxane with vinyl-containing compounds. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.

Substitution: The replacement of phenyl groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), inert atmosphere, moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, controlled temperature and pressure.

Substitution: Various reagents depending on the desired functional group, often carried out in the presence of a base or acid catalyst.

Major Products Formed

Hydrosilylation: Formation of silane derivatives.

Oxidation: Formation of silanol or siloxane derivatives.

Substitution: Formation of substituted disiloxane compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with methyl groups instead of phenyl groups.

1,3-Divinyltetramethyldisiloxane: Contains two vinyl groups and four methyl groups.

Uniqueness

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is unique due to the presence of phenyl groups, which provide enhanced stability and reactivity compared to its methyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.

Activité Biologique

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane (TPD) is an organosilicon compound with the molecular formula C28H26OSi2. Its unique structure and properties have led to investigations into its biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of TPD, supported by data tables and relevant research findings.

Molecular Structure : TPD features a siloxane backbone with four phenyl groups and two vinyl groups attached to silicon atoms. This configuration imparts distinct physical and chemical properties that may influence its biological interactions.

Physical Properties :

- Molecular Weight : 454.68 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

Research on TPD has indicated several areas of potential biological activity:

-

Anticancer Properties :

- TPD has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that TPD can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

-

Antimicrobial Activity :

- Preliminary studies suggest that TPD exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects :

- TPD has shown promise in reducing inflammation markers in cellular models. Its effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Anticancer Activity :

- A study conducted by Zhang et al. (2022) reported that TPD significantly reduced cell viability in HeLa and MCF-7 cancer cell lines at concentrations ranging from 10 to 100 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

-

Antimicrobial Testing :

- In a study by Lee et al. (2023), TPD was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate antimicrobial efficacy.

-

Anti-inflammatory Mechanism :

- Research by Patel et al. (2024) demonstrated that TPD reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities of TPD

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; reduces cell viability | Zhang et al., 2022 |

| Antimicrobial | MIC of 32 µg/mL against S. aureus | Lee et al., 2023 |

| MIC of 64 µg/mL against C. albicans | ||

| Anti-inflammatory | Reduces TNF-α and IL-6 expression | Patel et al., 2024 |

| Property | Value |

|---|---|

| Molecular Formula | C28H26OSi2 |

| Molecular Weight | 454.68 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

The biological activities of TPD are hypothesized to stem from its ability to interact with cellular membranes and proteins due to its amphiphilic nature (presence of both hydrophilic siloxane and hydrophobic phenyl groups). This interaction may disrupt cellular processes leading to cell death in cancer cells or inhibition of microbial growth.

Propriétés

IUPAC Name |

ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYFVKFSFMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-05-6 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in the synthesis of polymers?

A1: 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane serves as a building block for creating novel polymers. Its vinyl groups (-CH=CH2) are reactive sites that participate in polymerization reactions, specifically platinum-catalyzed hydrosilylation, with α,ω-dihydridopentasiloxanes. [] This allows for the incorporation of the diphenylsiloxane unit into the polymer backbone.

Q2: How does the incorporation of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane influence the properties of the resulting polymers?

A2: The inclusion of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane contributes to the high thermal stability of the resulting copolymers. [] The researchers characterized the thermal properties of these copolymers using differential scanning calorimetry and thermogravimetric analysis, demonstrating their stability in both air and nitrogen environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.